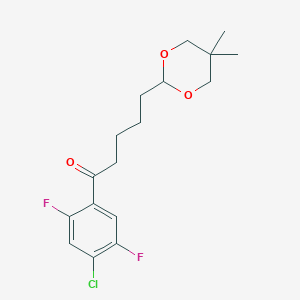

4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chlorophenyl-containing compounds is described in the papers. For instance, the synthesis of a complex imidazole derivative with a 4-chlorophenyl group is detailed, where the compound crystallizes in the monoclinic crystal system and exhibits intermolecular hydrogen bonding . Another paper discusses the condensation of a 4-chlorophenyl ketone with N,N-dimethylformamide dimethyl acetal, leading to the formation of heterocycles such as isoflavones . These methods may be relevant to the synthesis of the compound of interest, suggesting potential pathways for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. The imidazole derivative mentioned earlier has been structurally characterized, revealing the presence of C–H⋯O hydrogen bonds and C–H⋯π interactions . Such structural features could be anticipated in the compound of interest, given the presence of aromatic rings and potential hydrogen bond donors and acceptors.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. However, the reactivity of chlorophenyl groups in heterocyclization reactions is noted, leading to the formation of various heterocyclic compounds . This suggests that the compound of interest may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not discussed, the papers provide information on related compounds. For example, vibrational and structural observations, as well as molecular docking studies, have been conducted on a chlorophenyl pyrazole derivative, which exhibits potential for inhibitory activity against kinesin spindle protein . These findings could imply that the compound of interest may also have significant biological activity and specific interactions with biological targets.

Aplicaciones Científicas De Investigación

Photovoltaic Applications

Research demonstrates the use of monomers with structural elements similar to 4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in the stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs have been tested as active materials in plastic solar cells, showing conversion efficiencies in the range of 0.5-1% in blends with a soluble C(60) derivative, indicating potential applications in renewable energy technologies (Jørgensen & Krebs, 2005).

Synthesis of Heterocycles

Another study details a novel and efficient procedure for the synthesis of 1,8-dioxo-octahydro-xanthenes, using a process that involves a compound similar to the mentioned chemical for condensation reactions under solvent-free conditions. This method boasts several advantages, including good product yields and inexpensive catalysts, highlighting its relevance in the synthesis of heterocyclic compounds (Heravi, 2009).

Organic Synthesis and Catalysis

Further, investigations into the acid-catalysed condensation of glycerol with various aldehydes and ketones, involving related dioxane structures, have been conducted to identify solid acids as heterogeneous catalysts. This research is pivotal for the conversion of glycerol into [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, offering insights into the development of novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).

Fluorinated Materials for Conducting Polymers

Research on the synthesis of versatile fluorine compounds for conducting polymer research introduces compounds like 1,2,4,5-tetrafluorobenzene, which are converted into various fluorinated materials, including those resembling the structural elements of this compound. These materials are used to replace hydrogen counterparts in many molecules and materials, illustrating the significance of fluorinated compounds in advancing conducting polymer research (Krebs & Jensen, 2003).

Propiedades

IUPAC Name |

1-(4-chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-14(20)12(18)8-13(11)19/h7-8,16H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPVGRCEJJGFBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2F)Cl)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646078 |

Source

|

| Record name | 1-(4-Chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898757-44-3 |

Source

|

| Record name | 1-(4-Chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)